1-(3-ethylphenyl)-2-methylpropan-2-ol
CAS No.: 1754-69-4
Cat. No.: VC13551173
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1754-69-4 |
---|---|
Molecular Formula | C12H18O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 1-(3-ethylphenyl)-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C12H18O/c1-4-10-6-5-7-11(8-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 |
Standard InChI Key | BDUFZCOVEPVDNZ-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)CC(C)(C)O |
Canonical SMILES | CCC1=CC(=CC=C1)CC(C)(C)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(3-Ethylphenyl)-2-methylpropan-2-ol (C₁₂H₁₈O) features a hydroxyl group (-OH) attached to the second carbon of a propane chain, which is further substituted with a methyl group and a 3-ethylphenyl aromatic ring. The tertiary alcohol configuration confers distinct steric and electronic properties, influencing its reactivity and solubility .
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₁₂H₁₈O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 1-(3-Ethylphenyl)-2-methylpropan-2-ol |
Stereochemistry | Tertiary alcohol |
Aromatic Substitution | 3-Ethyl group on phenyl ring |
The compound’s stereoisomer, (1S)-1-(3-ethylphenyl)-2-methylpropan-1-ol, has been documented in PubChem (CID: 143701044) and shares the same molecular formula but differs in hydroxyl positioning . This structural variation impacts physicochemical behaviors, such as boiling points and solubility, though empirical data for the 2-ol isomer remains sparse.
Physicochemical Characteristics
Synthesis and Production Pathways
Synthetic Strategies
The synthesis of 1-(3-ethylphenyl)-2-methylpropan-2-ol may involve Friedel-Crafts alkylation or Grignard reactions to introduce the aromatic and alkyl groups. A plausible route could entail:
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Friedel-Crafts Alkylation: Reacting 3-ethylphenol with acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the tertiary alcohol .
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Grignard Addition: Using a 3-ethylphenylmagnesium bromide reagent reacting with 2-methylpropan-2-ol to yield the target compound .
Industrial production would require optimization for yield and purity, potentially employing continuous-flow reactors to manage exothermic reactions and byproduct formation .
Challenges in Isolation
The steric bulk of the 3-ethylphenyl group may hinder reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Purification via distillation or chromatography could be complicated by the compound’s high boiling point and polarity, requiring specialized techniques such as preparative HPLC .
Applications in Fragrance and Perfumery
Role as a Perfuming Ingredient
Compounds with aromatic-alcohol motifs, such as 3-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)propanal, are valued in perfumery for their ability to impart floral or woody notes . The 3-ethylphenyl group in 1-(3-ethylphenyl)-2-methylpropan-2-ol may contribute similar olfactory characteristics, acting as a fixative or middle note in fragrance formulations.
Table 2: Comparative Olfactory Profiles of Analogous Alcohols
Compound | Olfactory Note | Application |
---|---|---|
3-(4-(1-Hydroxy-2-methylpropan-2-yl)phenyl)propanal | Floral, Lily-of-the-Valley | Perfumes, Cosmetics |
1-(3-Ethylphenyl)-2-methylpropan-2-ol | Predicted: Woody, Earthy | Hypothetical |
Stability and Performance
Research Gaps and Future Directions
Unexplored Synthetic Routes
Developing enantioselective methods to produce chiral variants of the compound could unlock applications in asymmetric catalysis or pharmaceuticals. Catalytic hydrogenation or enzymatic resolution may offer pathways to isolate specific stereoisomers .
Functional Studies
Empirical studies are needed to characterize the compound’s:
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Solubility: In polar vs. nonpolar solvents.
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Thermal Stability: Decomposition thresholds under heating.
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Biological Activity: Screening for antimicrobial or anti-inflammatory properties.
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